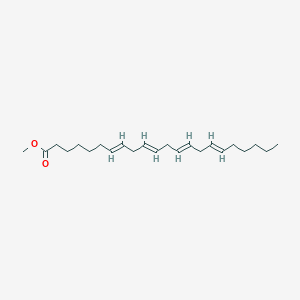

7,10,13,16-Docosatetraenoic acid, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGHYAFHPINIHF-SHDWVJIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Adrenic Acid Cascade: Metabolic Pathways, Bioactive Lipid Mediators, and Analytical Protocols

Executive Summary

Adrenic acid (22:4 n-6, docosatetraenoic acid) has long been overshadowed by its precursor, arachidonic acid (AA). However, emerging lipidomic research identifies AdA not merely as a structural bystander in the adrenal glands and kidneys, but as a precursor to a distinct class of bioactive lipid mediators. These metabolites—dihomo-prostaglandins, dihomo-EETs, and dihomo-isoprostanes —exhibit unique vasoactive and anti-inflammatory properties that often counter or modulate the effects of AA-derived eicosanoids.

This technical guide dissects the metabolic fate of adrenic acid, detailing the enzymatic machinery (ELOVL, COX, CYP, LOX), the physiological impact of its metabolites, and the precise LC-MS/MS protocols required for their quantification in biological matrices.

Biosynthesis and Systemic Integration

Adrenic acid is synthesized primarily through the elongation of arachidonic acid. Unlike the 18-carbon precursors which require desaturation, AdA generation is a direct chain elongation event.

The ELOVL5 Checkpoint

The conversion of Arachidonic Acid (20:4 n-6) to Adrenic Acid (22:4 n-6) is catalyzed by Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .

-

Mechanism: Condensation of malonyl-CoA with arachidonyl-CoA.

-

Specificity: While ELOVL2 is essential for the final steps of DHA synthesis (C22

C24), ELOVL5 is the dominant elongase for the C20 -

Subcellular Localization: Endoplasmic Reticulum (ER).

Biological Implications: AdA accumulates significantly in the adrenal zona glomerulosa, renal medulla, and vascular endothelium. In these tissues, it competes with AA for incorporation into membrane phospholipids (specifically phosphatidylethanolamine and phosphatidylinositol), serving as a "reservoir" for rapid mobilization by Phospholipase A2 (PLA2).

Enzymatic Metabolism: The "Dihomo" Cascade

Upon release from the membrane by cPLA2, free AdA is metabolized by the same triad of enzymes that process AA, but the resulting "dihomo" (two-carbon extended) metabolites possess distinct biological activities.

A. The Cyclooxygenase (COX) Branch

Both COX-1 and COX-2 metabolize AdA, though with lower efficiency than AA (approx. 30-50% relative efficiency).

-

Primary Metabolites:

-

Dihomo-Prostaglandin E2 (dihomo-PGE2): A potent vasodilator in the renal medulla; unlike PGE2, it shows reduced affinity for EP receptors, suggesting alternative signaling mechanisms.

-

Dihomo-Prostaglandin I2 (dihomo-PGI2): Synthesized in the endothelium. It is a vasodilator and platelet inhibitor, though less potent than PGI2.

-

Dihomo-Thromboxane A2 (dihomo-TXA2): A vasoconstrictor, though its production is generally minor compared to the AA-derived TXA2.

-

B. The Cytochrome P450 (CYP) Branch

This is the most physiologically critical pathway for AdA, particularly in the regulation of vascular tone.

-

Epoxygenases (CYP2C and CYP2J subfamilies):

-

Metabolize AdA into Epoxydocosatrienoic acids (EpDTs) , often referred to as dihomo-EETs .

-

Key Metabolite: 16,17-EpDT (16,17-epoxydocosatrienoic acid) .

-

Function: A potent Endothelium-Derived Hyperpolarizing Factor (EDHF). It activates BK(Ca) channels on vascular smooth muscle cells, causing hyperpolarization and vasodilation. It is resistant to degradation by Soluble Epoxide Hydrolase (sEH) compared to AA-derived EETs, making it a longer-lasting vasodilator.

-

-

Omega-Hydroxylases (CYP4A and CYP4F):

-

Convert AdA to 20-hydroxy-AdA (omega-oxidation). This metabolite is associated with vasoconstriction, analogous to 20-HETE.

-

C. The Lipoxygenase (LOX) Branch

-

12-LOX and 15-LOX: Metabolize AdA to dihomo-HETEs (e.g., 17-HDoTE).

-

Function: These metabolites are less characterized but have been implicated in inhibiting leukotriene synthesis in neutrophils, suggesting an anti-inflammatory role.

Visualization of Metabolic Pathways

Diagram 1: Biosynthesis and Enzymatic Divergence

Caption: The metabolic divergence of Adrenic Acid. ELOVL5 elongates AA to AdA, which is then processed into distinct vasoactive mediators by COX, CYP, and LOX enzymes.

Analytical Protocol: LC-MS/MS Quantification

Quantifying AdA metabolites requires high sensitivity due to their low physiological abundance (pg/mg tissue) compared to AA metabolites.

A. Sample Preparation (Solid Phase Extraction)

-

Principle: Rapid isolation of lipid mediators while removing phospholipids that cause ion suppression.

-

Protocol:

-

Homogenization: Tissue (10-50 mg) in ice-cold methanol containing BHT (0.01%) to prevent auto-oxidation.

-

Internal Standards: Spike with deuterated standards (e.g., PGE2-d4, 14,15-EET-d11). Note: Specific dihomo-deuterated standards are rare; use the AA-analogues and correct for recovery.

-

Dilution: Dilute methanol extract to 10% MeOH with water (pH 3.5, adjusted with formic acid).

-

Loading: Load onto C18 SPE cartridges (e.g., Strata-X or Oasis HLB) pre-conditioned with methanol and water.

-

Wash: Wash with 15% methanol/water.

-

Elution: Elute with 100% methanol or ethyl acetate.

-

Reconstitution: Evaporate under nitrogen and reconstitute in 50:50 Water:Acetonitrile.

-

B. LC-MS/MS Parameters[1][2][3][4]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 100 x 2.1 mm).

-

Mobile Phase:

-

A: Water + 0.02% Acetic Acid.[1]

-

B: Acetonitrile + 0.02% Acetic Acid.

-

C. MRM Transition Table (Targeted Profiling)

AdA metabolites generally exhibit a mass shift of +28 Da (C2H4) compared to their AA counterparts.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time (Relative) |

| Adrenic Acid (AdA) | 331.3 | 287.3 | -20 | Late Eluting |

| Dihomo-PGE2 | 379.3 | 299.2 | -24 | > PGE2 |

| Dihomo-PGF2 | 381.3 | 337.3 | -26 | > PGF2 |

| 16,17-EpDT (Dihomo-EET) | 347.3 | 191.2 | -18 | > 14,15-EET |

| 16,17-DiHDT (Dihomo-DHET) | 365.3 | 191.2 | -22 | < 16,17-EpDT |

| 17-HDoTE (Dihomo-HETE) | 347.3 | 245.2 | -20 | > 15-HETE |

| PGE2-d4 (IS) | 355.2 | 275.2 | -24 | Reference |

Note: Retention times will be longer for AdA metabolites due to the two extra carbons increasing hydrophobicity.

Pharmacological Implications & Drug Development

Understanding the AdA pathway opens specific therapeutic windows:

-

sEH Inhibitors: Soluble Epoxide Hydrolase (sEH) rapidly degrades the potent vasodilator 16,17-EpDT into inactive diols (DiHDTs). sEH inhibitors (e.g., t-AUCB) stabilize 16,17-EpDT, enhancing its antihypertensive effects, particularly in the renal microcirculation where AdA is abundant.

-

COX-2 Selectivity: Since AdA is a poor substrate for COX-1 but processed by COX-2, selective COX-2 inhibition may disproportionately shunt AdA toward the CYP epoxygenase pathway, potentially increasing vasodilatory EpDTs. This "shunt" hypothesis could explain distinct cardiovascular outcomes of COX-2 inhibitors.

-

Dietary Modulation: High dietary intake of Linoleic Acid (18:2 n-6) drives the n-6 elongation pathway, increasing tissue AdA levels. This is critical in Western diets, potentially skewing the balance toward pro-inflammatory dihomo-PGs unless counterbalanced by n-3 fatty acids.

References

-

Campbell, W. B., et al. (1985). "Metabolism of adrenic acid to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries." American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Sprecher, H., et al. (1982). "Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney." Journal of Biological Chemistry. Link

-

Yi, X. Y., et al. (2007). "Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors." Hypertension.[2] Link

-

Fer, M., et al. (2008). "Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450." Archives of Biochemistry and Biophysics. Link (Demonstrates CYP specificity for long-chain PUFAs).

-

LIPID MAPS® Structure Database. "Adrenic Acid and Metabolites." Link

-

Wang, Y., et al. (2013). "Elongation of very long chain fatty acids protein 5 (ELOVL5) is the key elongase for arachidonic acid synthesis." Journal of Lipid Research. Link

Sources

A Technical Guide to the Natural Sources of 7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)

This guide provides a comprehensive overview of 7,10,13,16-docosatetraenoic acid, also known as adrenic acid (AdA), an omega-6 polyunsaturated fatty acid of significant interest in biomedical research and drug development. We will explore its natural distribution, biosynthetic pathways, and detailed methodologies for its extraction, purification, and analysis.

Introduction to 7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)

7,10,13,16-Docosatetraenoic acid (AdA) is a 22-carbon polyunsaturated fatty acid (PUFA) that plays a crucial role in various physiological and pathological processes.[1][2] As an elongation product of arachidonic acid (ARA), AdA is a key component of cellular membranes, particularly in the adrenal glands, brain, kidneys, and vascular system.[1][3] Its metabolism gives rise to a range of bioactive lipid mediators, implicating it in inflammation, vascular function, and neurological health.[2] Understanding the natural sources and biochemical pathways of AdA is paramount for harnessing its therapeutic potential.

Natural Occurrence and Distribution

Adrenic acid is found across a diverse range of biological systems, from mammals to marine microorganisms. The concentration of AdA can vary significantly depending on the species, tissue, and developmental stage.

Mammalian Tissues

AdA is a notable component of mammalian tissues, where it contributes to the structural integrity and signaling functions of cell membranes. It is one of the most abundant fatty acids in the early human brain.

| Tissue/Source | Species | Typical Concentration/Percentage of Total Fatty Acids |

| Adrenal Gland | Bovine, Human | High, specific values vary |

| Brain | Human (early development) | Abundant |

| Kidney | Rabbit, Human | Present, metabolized by cyclooxygenase |

| Testis | Rat | Minor fatty acid component |

| Blood | Human | Detectable levels |

| Myelin Tissue | Human | Present |

Marine and Aquatic Sources

Fish and other marine organisms are well-known sources of long-chain PUFAs. While often celebrated for their omega-3 content, many species also contain significant levels of omega-6 fatty acids, including AdA.

| Source | Species | Adrenic Acid Content (% of total fatty acids) |

| Mackerel | Rastrelliger kanagurta | 3.17% |

| Anchovy | Stolephorus baganensis | 4.68% |

| Toli Shad | Tenualosa toli | 0.16% |

Data compiled from available literature.[4] Concentrations can vary based on diet, season, and geographical location.

Microbial Sources

Microorganisms, including fungi and microalgae, represent a promising and scalable source for the production of various PUFAs. Several species are known to produce AdA or its precursor, arachidonic acid.

| Microorganism | Type | Key Characteristics |

| Mortierella alpina | Fungus | A well-established industrial producer of arachidonic acid, which can be a precursor for AdA.[5][6][7][8] |

| Schizochytrium sp. | Marine Microalga | Primarily known for docosahexaenoic acid (DHA) production, but also synthesizes other PUFAs.[9][10][11][12][13][14] |

| Thraustochytrium sp. | Marine Protist | Capable of producing a range of long-chain PUFAs.[15][16][17][18] |

Biosynthesis and Metabolism of Adrenic Acid

The biochemical pathways leading to the formation and subsequent transformation of AdA are critical for understanding its biological roles.

Biosynthesis from Arachidonic Acid

Adrenic acid is synthesized from arachidonic acid (ARA) through a two-carbon chain elongation step. This reaction is catalyzed by specific enzymes known as ELOVL (Elongation of Very Long-Chain Fatty Acids).

Caption: Biosynthesis of Adrenic Acid from Arachidonic Acid.

Metabolic Fates of Adrenic Acid

Once formed, AdA can be metabolized by several enzymatic pathways, leading to the production of various bioactive eicosanoids and docosanoids. It can also be retroconverted back to arachidonic acid.

Caption: Major Metabolic Pathways of Adrenic Acid.

Extraction and Purification Methodologies

The isolation of AdA from natural sources requires robust extraction and purification protocols to ensure high purity and stability of this polyunsaturated fatty acid.

Experimental Workflow

The general workflow for the extraction and purification of AdA involves several key stages, from initial lipid extraction to final purification.

Caption: Experimental Workflow for Adrenic Acid Extraction and Purification.

Step-by-Step Protocols

This protocol is a widely accepted method for the exhaustive extraction of lipids from biological tissues.[19][20][21][22]

Materials:

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.

This technique is effective for separating PUFAs from saturated and monounsaturated fatty acids.[23]

Materials:

-

Urea

-

Methanol or Ethanol

-

Free fatty acid mixture (from saponified lipid extract)

-

Low-temperature freezer or bath

Procedure:

-

Dissolution: Dissolve the free fatty acid mixture in warm methanol or ethanol.

-

Urea Addition: Add urea to the fatty acid solution and heat gently until the urea is completely dissolved. The ratio of urea to fatty acids needs to be optimized but is typically around 3:1 (w/w).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a low-temperature environment (e.g., 4°C to -20°C) to induce the crystallization of urea-fatty acid adducts. Saturated and monounsaturated fatty acids will preferentially form inclusion complexes with urea and precipitate out of the solution.

-

Filtration: Separate the urea-fatty acid crystals from the liquid phase by filtration. The filtrate will be enriched in polyunsaturated fatty acids.

-

Solvent Removal: Evaporate the solvent from the filtrate to obtain the PUFA-enriched fraction.

Preparative HPLC is a powerful technique for isolating individual fatty acids to a high degree of purity.[24][25][26][27]

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Reversed-phase C18 column suitable for preparative scale

Typical Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or acetic acid to improve peak shape.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min for preparative columns.

-

Detection: UV detection at low wavelengths (e.g., 205-215 nm) or ELSD for non-chromophoric fatty acids.

-

Sample Preparation: The PUFA-enriched fraction is dissolved in a small volume of the initial mobile phase.

Procedure:

-

Method Development: Develop an analytical scale HPLC method to achieve good separation of AdA from other fatty acids.

-

Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate, injection volume, and gradient profile.

-

Fraction Collection: Collect the fractions corresponding to the AdA peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm purity.

-

Solvent Removal: Evaporate the solvent from the high-purity fractions to obtain the purified AdA.

Analytical Methodologies for Identification and Quantification

Accurate and sensitive analytical methods are essential for the identification and quantification of AdA in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a gold-standard technique for the analysis of fatty acids, offering high resolution and sensitivity.[28][29][30][31]

Protocol:

-

Derivatization to FAMEs: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

-

GC-MS Analysis:

-

Column: A polar capillary column (e.g., BPX70 or similar).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

-

Carrier Gas: Helium.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of AdA methyl ester will show a characteristic fragmentation pattern.

-

-

Quantification: Quantification is typically performed using an internal standard (e.g., a stable isotope-labeled fatty acid or a fatty acid not present in the sample) and a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of both derivatized and underivatized fatty acids.

For Underivatized Fatty Acids:

-

Detection: Charged Aerosol Detection (CAD) or ELSD is suitable as fatty acids lack a strong UV chromophore.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier.

For Derivatized Fatty Acids:

-

Derivatization: Fatty acids can be derivatized with a UV-absorbing or fluorescent tag to enhance detection sensitivity with UV or fluorescence detectors.

Conclusion

7,10,13,16-Docosatetraenoic acid is a biologically significant omega-6 fatty acid with a widespread natural distribution. This guide has provided a detailed overview of its presence in mammalian, marine, and microbial sources, its biosynthesis and metabolism, and comprehensive protocols for its extraction, purification, and analysis. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to isolate, identify, and quantify adrenic acid, facilitating further investigation into its physiological functions and therapeutic potential.

References

- Ametaj, B. N., et al. (2003). A new method for the extraction of lipids from liver and other tissues. Journal of Agricultural and Food Chemistry, 51(7), 2105-2107.

- Christie, W.W. (1982). Lipid Analysis (2nd ed.). Pergamon Press.

- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.

- Folch, J., et al. (1951). Preparation of lipid extracts from brain tissue. Journal of Biological Chemistry, 191(2), 833-841.

- Cequier-Sánchez, E., et al. (2008). A direct method for the determination of total lipids in fish. Journal of Agricultural and Food Chemistry, 56(10), 3591-3595.

- LIPID MAPS. (2022). Adrenic acid.

- Li, Y., et al. (2015). Enrichment of polyunsaturated fatty acids from seal oil through urea adduction and the fatty acids change rules during the process.

- Tardy, A. L., et al. (2024). Adrenic acid: A promising biomarker and therapeutic target (Review). International Journal of Molecular Medicine, 53(1), 1.

- Sakuradani, E., et al. (2013). Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy. Applied and Environmental Microbiology, 79(18), 5484-5491.

- Kopf, P. G., et al. (2010). Adrenic acid metabolites as endogenous endothelium- and zona glomerulosa-derived hyperpolarizing factors. Hypertension, 55(2), 547-554.

- Labcompare. (2022).

- Song, X., et al. (2021). Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina. Applied Microbiology and Biotechnology, 105(1), 61-73.

- Agilent Technologies. (2017).

- Leaño, E. P. (2001). Growth and fatty acid production of thraustochytrids from Panay mangroves, Philippines. Fungal Diversity, 8, 111-122.

- Unagul, P., et al. (2017). Biomass Growth and Fatty Acid Production by the Marine Thraustochytrium sp. RT2316-16 in Chemically Defined Media. Marine Drugs, 15(4), 113.

- Metz, J. G., et al. (2001). Fatty acid production in Schizochytrium sp.: Involvement of a polyunsaturated fatty acid synthase and a type I fatty acid synthase. Lipids, 36(8), 839-847.

- Sakuradani, E., et al. (2009). Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4. Lipid Technology, 21(10), 227-230.

- University of Warwick.

- Agilent Technologies.

- ResearchGate. (2017). (PDF)

- Cui, G., et al. (2020). Chemical and Physical Culture Conditions Significantly Influence the Cell Mass and Docosahexaenoic Acid Content of Aurantiochytrium limacinum Strain PKU#SW8. Journal of Marine Science and Engineering, 8(11), 882.

- Campbell, W. B., et al. (1985). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 837(1), 67-76.

- El-Bondkly, A. M., et al. (2020).

- Sigma-Aldrich.

- Johnsen, L. G., & Mæhre, H. K. (2018). Gas chromatography-mass spectrometry analyses of fatty acid methyl esters from marine algae. Molecules, 23(8), 1995.

- Varzakas, T., & Luning, P. (2020). Biotransformation of Animal Fat-By Products into ARA-Enriched Fermented Bioproducts by Solid-State Fermentation of Mortierella alpina. Foods, 9(10), 1494.

- Sun, X., et al. (2020). Enhancing the accumulation of lipid and docosahexaenoic acid in Schizochytrium sp. by co-overexpression of phosphopantetheinyl transferase and ω-3 fatty acid desaturase. Microbial Cell Factories, 19(1), 1-13.

- El-Batanouny, M. M., & El-Kassas, H. Y. (2016). Fatty acid production of thraustochytrids from Saudi Arabian mangroves. Saudi Journal of Biological Sciences, 23(3), 399-406.

- ResearchGate. (2023). Enhancing fatty acid and omega-3 production in Schizochytrium sp. using developed safe-harboring expression system.

- Royal Society of Chemistry. (2017). Analytical Methods.

- BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.

- Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938.

- Özogul, Y., & Özogul, F. (2007). Fatty acid profiles and fat contents of commercially important seawater and freshwater fish species of Turkey: A comparative study. Food Chemistry, 103(1), 217-223.

- Wawrzykowski, J., et al. (2021). Fatty Acid Profile of Microalgal Oils as a Criterion for Selection of the Best Feedstock for Biodiesel Production. Energies, 14(21), 7334.

- Sun, X., et al. (2021). Overproduction of docosahexaenoic acid in Schizochytrium sp. through genetic engineering of oxidative stress defense pathways. Biotechnology for Biofuels, 14(1), 1-14.

- Oladimeji, A. A., & Orafidiya, O. K. (2013). Determination of Fatty Acids Content in Five Fish Species (C. latticeps; D. rostratus; S. schall). Journal of Natural Sciences Research, 3(10), 104-109.

- Chen, F., & Johns, M. R. (1991). Effect of C/N ratio and aeration on the fatty acid composition of heterotrophic Chlorella sorokiniana. Journal of Applied Phycology, 3(3), 203-209.

- Ren, L., et al. (2019). Enhancing Docosahexaenoic Acid Production by Schizochytrium sp.

- Zhang, R., et al. (2020). Effect of Nitrogen Sources on Omega-3 Polyunsaturated Fatty Acid Biosynthesis and Gene Expression in Thraustochytriidae sp. Marine Drugs, 18(12), 614.

- ResearchGate. (2022). Fatty acid profile composition of microalgae strains | Download Table.

- Osman, H., Suriah, A. R., & Law, E. C. (2001). Fatty acids composition of selected Malaysian fishes. ASEAN Food Journal, 12(3), 145-150.

- Semantic Scholar.

- Breil, C., et al. (2013). Analysis of fatty acid content and composition in microalgae. Journal of Visualized Experiments, (80), e50524.

Sources

- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. ukm.my [ukm.my]

- 5. Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fatty acid production in Schizochytrium sp.: Involvement of a polyunsaturated fatty acid synthase and a type I fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and Physical Culture Conditions Significantly Influence the Cell Mass and Docosahexaenoic Acid Content of Aurantiochytrium limacinum Strain PKU#SW8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing the accumulation of lipid and docosahexaenoic acid in Schizochytrium sp. by co-overexpression of phosphopantetheinyl transferase and ω-3 fatty acid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overproduction of docosahexaenoic acid in Schizochytrium sp. through genetic engineering of oxidative stress defense pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Fatty acid production of thraustochytrids from Saudi Arabian mangroves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 20. Lipid extraction by folch method | PPTX [slideshare.net]

- 21. mmpc.org [mmpc.org]

- 22. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 23. researchgate.net [researchgate.net]

- 24. labcompare.com [labcompare.com]

- 25. agilent.com [agilent.com]

- 26. warwick.ac.uk [warwick.ac.uk]

- 27. lcms.cz [lcms.cz]

- 28. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 29. nva.sikt.no [nva.sikt.no]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

The Forgotten Omega-6: A Technical Guide to 7,10,13,16-Docosatetraenoic Acid (Adrenic Acid) in Lipidomics

Executive Summary

While Arachidonic Acid (AA, 20:4n-6) dominates the landscape of inflammatory lipidomics, its elongation product, 7,10,13,16-docosatetraenoic acid (Adrenic Acid, AdA, 22:4n-6) , represents a critical blind spot in many standard metabolic panels. AdA is not merely a storage pool for AA; it is a bioactive precursor generating a distinct class of "dihomo" mediators—dihomo-prostaglandins, dihomo-isoprostanes, and epoxides—that possess unique vasoactive and immunomodulatory properties.

This guide provides a rigorous technical framework for researchers to isolate, quantify, and map the metabolic flux of Adrenic Acid. It moves beyond standard protocols to address the specific challenges of AdA analysis: preventing ex vivo oxidation of its four double bonds, separating it from structural isomers, and distinguishing enzymatic metabolites from oxidative stress biomarkers.

Part 1: The Biochemistry of Adrenic Acid

Metabolic Origins and Flux

AdA is synthesized primarily in the endoplasmic reticulum via the elongation of Arachidonic Acid. This reaction is catalyzed by ELOVL2 and ELOVL5 (Elongation of Very Long Chain Fatty Acids proteins). Unlike AA, which is ubiquitous, AdA accumulates selectively, with highest concentrations found in the adrenal glands (hence "Adrenic"), kidneys, brain (myelin), and vasculature.

Crucially, AdA metabolism is bidirectional. Through peroxisomal

The Adrenic Acid Cascade (Pathway Visualization)

The following diagram illustrates the central position of AdA in lipid metabolism and its divergence into bioactive mediators.

Figure 1. The Adrenic Acid Metabolic Flux.[1] AdA serves as a substrate for COX, LOX, and CYP enzymes, competing with Arachidonic Acid to form 22-carbon mediators.[2]

Part 2: The Bioactive Lipidome of AdA

Research indicates that AdA metabolites are not just "longer" versions of AA metabolites; they have distinct physiological roles.

| Metabolite Class | Primary Enzyme | Key Bioactive Lipid | Physiological Function |

| Dihomo-Prostaglandins | COX-1 / COX-2 | Dihomo-PGE2 | Renal function modulation; often less inflammatory than PGE2. |

| Dihomo-PGI2 | Potent inhibitor of platelet aggregation (anti-thrombotic). | ||

| Dihomo-Isoprostanes | Non-enzymatic (ROS) | F2-dihomo-IsoPs | Critical Biomarker: Elevated in Rett Syndrome and neurodegeneration. Marker of ferroptosis in myelin-rich tissues. |

| Epoxy Fatty Acids | CYP450 (CYP2C/2J) | EpDTEs | Endothelium-derived hyperpolarizing factors (EDHF); regulate vascular tone and blood pressure. |

| Dihomo-HETEs | 12-LOX / 15-LOX | 14-HDoTE | Modulates neutrophil recruitment; blocks LTB4 synthesis (pro-resolving). |

Part 3: Analytical Challenges & Solutions

Quantifying AdA and its metabolites requires overcoming three specific hurdles:

-

Isomeric Interference: AdA (22:4n-6) must be chromatographically resolved from 22:4n-3 (rare, but possible) and other long-chain PUFAs.

-

Oxidative Instability: With four methylene-interrupted double bonds, AdA is highly susceptible to auto-oxidation during extraction, artificially inflating dihomo-isoprostane levels.

-

Ionization Efficiency: As a free fatty acid, AdA ionizes well in negative mode (ESI-), but its oxygenated metabolites require specific fragmentation patterns to distinguish them from AA metabolites + 2 carbons.

Validated LC-MS/MS Transitions

The following Multiple Reaction Monitoring (MRM) transitions are recommended for targeted analysis on Triple Quadrupole systems.

| Analyte | Precursor Ion | Product Ion | Collision Energy (eV) | Notes |

| Adrenic Acid (AdA) | 331.2 | 287.2 | 18-22 | Loss of CO₂. Primary Quantifier. |

| AdA (Qualifier) | 331.2 | 261.2 | 25 | Loss of C₅H₁₁. |

| AdA-d4 (IS) | 335.2 | 291.2 | 20 | Internal Standard (Essential). |

| Dihomo-PGE2 | 379.2 | 299.2 | 24 | Analogous to PGE2 (351->271). |

| F2-dihomo-IsoPs | 363.2 | 319.2 | 25 | Often requires derivatization for high sensitivity (GC-MS preferred for IsoPs, but LC-MS possible). |

Part 4: Standardized Experimental Protocol

Objective: Extraction of Adrenic Acid and its oxygenated metabolites from plasma or tissue homogenates with minimal artifactual oxidation.

Reagents & Preparation

-

Internal Standard: Adrenic Acid-d4 (Cayman Chem or Avanti). Spike before extraction.

-

Antioxidant: Butylated hydroxytoluene (BHT) at 0.005% (w/v) in all organic solvents.

-

Acidification: Acetic acid (glacial).

Workflow: Solid Phase Extraction (SPE)

This protocol yields higher recovery and cleaner baselines than liquid-liquid (Folch) extraction for low-abundance metabolites.

-

Sample Prep:

-

Thaw plasma/homogenate on ice.

-

Add 10 µL Internal Standard (AdA-d4, 100 ng/mL) .

-

Precipitate proteins: Add 3 volumes of ice-cold Methanol (with BHT). Vortex 30s.

-

Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

-

Critical Step: Dilute supernatant with water to <15% Methanol content and adjust pH to 3.5 using Acetic Acid. (Ensures fatty acids are protonated for SPE retention).

-

-

SPE Loading (Oasis HLB or Strata-X columns):

-

Condition: 1 mL Methanol -> 1 mL Water (pH 3.5).

-

Load sample slowly (gravity or low vacuum).

-

Wash: 1 mL Water (pH 3.5) -> 1 mL 15% Methanol.

-

Elute: 1 mL Methanol/Acetonitrile (50:50).

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen stream (do not heat >30°C).

-

Reconstitute in 100 µL Mobile Phase A/B (50:50).

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Acetic Acid (or 2mM Ammonium Acetate for sensitive metabolites).

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.

-

Gradient:

-

0-1 min: 30% B

-

1-12 min: Linear ramp to 98% B

-

12-15 min: Hold 98% B (AdA elutes here)

-

15.1 min: Re-equilibrate 30% B.

-

Analytical Logic Diagram

Figure 2. Step-by-step logic for targeted lipidomics of Adrenic Acid.

Part 5: Clinical & Drug Development Relevance

Inflammation and Resolution

Recent studies highlight AdA as a pro-resolving agent.[3] In neutrophil-driven inflammation, AdA inhibits the formation of Leukotriene B4 (LTB4), a potent chemoattractant.[3][4]

-

Target: Drug candidates mimicking AdA's inhibition of 5-LOX/LTA4 hydrolase pathways.

Neurodegeneration (Rett Syndrome)

AdA is highly enriched in myelin. In Rett Syndrome (MeCP2 mutation), oxidative stress leads to non-enzymatic peroxidation of AdA.[5]

-

Biomarker: F2-dihomo-isoprostanes (F2-dihomo-IsoPs) are elevated 10-100x in plasma of Rett Syndrome patients, serving as a more specific marker of CNS oxidative damage than generic F2-isoprostanes.

NAFLD/NASH

In the liver, AdA accumulation correlates with Non-Alcoholic Steatohepatitis (NASH). Unlike in neutrophils, hepatic AdA may enhance chemokine expression (e.g., MCP-1).

-

Metabolic Flux: Monitoring the AA

AdA ratio (elongase activity) is a potential stratifying biomarker for NASH progression.

References

-

F4-neuroprostanes and F2-dihomo-isoprostanes: biomarkers and bioactive oxylipins. Source: OCL (Oilseeds and fats, Crops and Lipids). Significance: Establishes F2-dihomo-IsoPs as key biomarkers for oxidative stress in neurodegenerative diseases. [Link]

-

Adrenic acid: A promising biomarker and therapeutic target. Source: National Institutes of Health (PMC). Significance: Comprehensive review of AdA metabolism, enzymatic pathways (COX/LOX/CYP), and role in inflammation and vascular function. [Link]

-

F2-dihomo-isoprostanes as potential early biomarkers of lipid oxidative damage in Rett syndrome. Source: PubMed. Significance: Clinical validation of AdA-derived isoprostanes as specific disease markers. [Link]

-

Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. Source: FoundMyFitness / Free Radical Biology and Medicine. Significance: Identifies AdA's role in blocking LTB4 production in neutrophils. [Link][3]

-

Synthesis of dihomoprostaglandins from adrenic acid by human endothelial cells. Source: PubMed. Significance: Early foundational work proving AdA competes with AA for COX enzymes to form dihomo-PGs. [Link]

-

Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators. Source: MDPI. Significance: Provides mass spectral fragmentation patterns and methodology for lipid mediator screening. [Link][6]

Sources

- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foundmyfitness.com [foundmyfitness.com]

- 4. researchgate.net [researchgate.net]

- 5. F4-neuroprostanes and F2-dihomo-isoprostanes: biomarkers and bioactive oxylipins | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. mdpi.com [mdpi.com]

Cellular Uptake and Metabolism of Adrenic Acid: A Technical Guide

Topic: Cellular Uptake and Metabolism of Adrenic Acid (22:4 n-6) Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Adrenic acid (AdA, 22:4 n-6), or docosatetraenoic acid, is a neglected yet pivotal long-chain polyunsaturated fatty acid (LCPUFA). Often overshadowed by its precursor, Arachidonic Acid (AA), AdA is abundant in the adrenal glands, kidneys, and vascular endothelium.[1] Emerging research positions AdA not merely as a storage pool for AA, but as a precursor to a unique class of bioactive lipid mediators—dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs) —which exert potent vasoactive and anti-inflammatory effects.

This guide provides a rigorous technical framework for studying AdA dynamics, detailing its biosynthesis, phospholipid remodeling, oxidative metabolism, and the specific mass spectrometry workflows required for its quantification.

Biosynthesis and Cellular Dynamics

The Elongation Pathway

Unlike AA, which is readily acquired from diet, significant cellular pools of AdA are generated endogenously via the elongation of AA. This process occurs primarily in the endoplasmic reticulum (ER).

-

Enzymatic Drivers: The conversion is catalyzed by ELOVL2 (Elongation of Very Long Chain Fatty Acids Protein 2) and ELOVL5 .

-

Mechanism: These enzymes add a two-carbon unit from malonyl-CoA to the carboxyl end of AA (20:4 n-6), yielding AdA (22:4 n-6).

-

Retro-conversion: AdA is not a metabolic dead-end. In peroxisomes, it undergoes partial

-oxidation to retro-convert back to AA, maintaining a dynamic equilibrium between the 20-carbon and 22-carbon pools.

Membrane Incorporation and Remodeling

Upon synthesis or uptake, AdA is rapidly esterified into membrane phospholipids.

-

Selectivity: AdA shows a distinct preference for incorporation into Phosphatidylethanolamine (PE) and Phosphatidylinositol (PI) fractions, often paired with stearic acid (18:[2]0) at the sn-1 position.[2]

-

Release: Under inflammatory stimuli (e.g., purinergic receptor activation), AdA is liberated by calcium-independent phospholipase A2 (iPLA2

) or cytosolic PLA2 (cPLA2), making it available for oxidative metabolism.

The Adrenic Acid Metabolic Cascade

AdA competes with AA for oxygenase enzymes, generating "dihomo" variants of classical eicosanoids. These 22-carbon mediators often exhibit distinct biological half-lives and receptor affinities compared to their 20-carbon counterparts.

Cyclooxygenase (COX) Pathway

COX-1 and COX-2 metabolize AdA to form dihomo-prostaglandins (DH-PGs).

-

Key Metabolites: 1a,1b-dihomo-PGE2, 1a,1b-dihomo-PGF2

, and dihomo-PGI2. -

Function: Dihomo-PGI2 is a potent inhibitor of platelet aggregation, suggesting AdA contributes to vascular homeostasis.

Cytochrome P450 (CYP) Pathway

This is the critical pathway for AdA's vasoactive properties.

-

Epoxygenases (CYP2C/2J): Convert AdA into Epoxydocosatrienoic acids (EDTs) , also known as DH-EETs (e.g., 16,17-EDT).

-

Hydrolysis: Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes EDTs into biologically less active Dihydroxydocosatrienoic acids (DHDTs) .[3][4]

-

Drug Target: Inhibiting sEH stabilizes DH-EET levels, enhancing their hyperpolarizing (vasodilatory) effects on vascular smooth muscle.

Visualization of Signaling Pathways

Figure 1: The metabolic fate of Adrenic Acid, illustrating the elongation-retroconversion cycle and the three major oxidative branches (COX, CYP, LOX).

Technical Workflow: Analytical Methodologies

To accurately study AdA metabolism, researchers must distinguish 22-carbon metabolites from their 20-carbon analogs. The following protocol outlines a validated LC-MS/MS approach.

Reagents and Standards

-

Internal Standard (IS): Adrenic Acid-d8 (deuterated) or Arachidonic Acid-d8 (if AdA-d8 is unavailable, though specific IS is preferred for ionization correction).

-

Metabolite Standards: 1a,1b-dihomo-PGE2, 16,17-EpDPE (DH-EET).

Sample Preparation (Solid Phase Extraction)

Liquid-liquid extraction (Folch/Bligh-Dyer) is suitable for total lipids, but Solid Phase Extraction (SPE) is superior for isolating free fatty acids and oxygenated metabolites.

-

Lysis: Homogenize tissue/cells in ice-cold PBS/Methanol (1:1) containing BHT (0.005%) to prevent auto-oxidation.

-

Acidification: Adjust pH to 3.5 with dilute HCl to protonate fatty acids.

-

SPE Loading: Condition C18 SPE columns with methanol followed by water (pH 3.5). Load sample.

-

Wash: Wash with 15% methanol/water.

-

Elution: Elute AdA and metabolites with methyl formate or ethyl acetate.

-

Reconstitution: Evaporate under nitrogen and reconstitute in 50:50 Water:Acetonitrile.

LC-MS/MS Quantitation Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Mode: Negative Electrospray Ionization (ESI-). Chromatography: C18 Reverse Phase Column (e.g., Kinetex 1.7µm C18).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (Approx) |

| Adrenic Acid | 331.3 | 287.3 | -20 | High |

| Adrenic Acid-d8 | 339.3 | 295.3 | -20 | High |

| 1a,1b-dihomo-PGE2 | 379.3 | 299.2 | -24 | Mid |

| 1a,1b-dihomo-PGF2 | 381.3 | 337.3 | -26 | Mid |

| 16,17-DH-EET | 347.3 | 203.2 | -18 | Mid-High |

| Arachidonic Acid | 303.2 | 259.2 | -18 | High (Ref) |

Note: Retention times must be empirically determined as AdA metabolites elute later than their AA counterparts due to the extended carbon chain.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the extraction and targeted lipidomic analysis of Adrenic Acid and its metabolites.

Physiological Implications & Drug Development[9]

Vascular Tone and Hypertension

AdA-derived DH-EETs function as Endothelium-Derived Hyperpolarizing Factors (EDHFs). They open calcium-activated potassium channels (

-

Therapeutic Angle: In hypertensive models where NO bioavailability is compromised, the AdA-CYP pathway becomes a compensatory mechanism. Drugs targeting sEH inhibition (preventing DH-EET degradation) are promising candidates for resistant hypertension.

Inflammation and Resolution

While AA metabolites (PGE2, LTB4) are classically pro-inflammatory, AdA metabolites show nuanced roles.

-

Dihomo-15d-PGJ2: A potential agonist for PPAR

, suggesting anti-inflammatory and anti-proliferative properties. -

Ferroptosis: As a VLCPUFA, AdA incorporated into PE is a prime target for lipid peroxidation. Accumulation of oxidized AdA-PE can drive ferroptotic cell death, a mechanism relevant to neurodegeneration and cancer therapy.

References

-

Campbell, W. B., et al. (2002). "11,12-Epoxyeicosatrienoic acid and 11,12-dihydroxyeicosatrienoic acid: novel vasodilators identified in the bovine coronary artery." Circulation Research.

-

Yi, X. Y., et al. (2007). "Metabolism of adrenic acid to vasodilatory 1alpha,1beta-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries." American Journal of Physiology-Heart and Circulatory Physiology.

-

Balsinde, J., et al. (2012). "Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages." Biochimica et Biophysica Acta.

-

Head, B., et al. (2010). "Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors." Hypertension.

-

Kain, V., et al. (2018). "Metabolism of Adrenic Acid by Cytochrome P450 Enzymes." Biochemistry.

Sources

- 1. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. balsinde.org [balsinde.org]

- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution Analytical Profiling of 7,10,13,16-Docosatetraenoic Acid Methyl Ester (Methyl Adrenate)

Abstract

7,10,13,16-Docosatetraenoic acid (Adrenic Acid, 22:4 n-6) is a long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of arachidonic acid.[1] Often overshadowed by its precursor, Adrenic Acid is a critical bioactive lipid in the adrenal glands, kidneys, and vasculature, serving as a precursor to dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs). This guide details the rigorous analytical protocol for its methyl ester derivative (FAME), emphasizing the suppression of oxidative degradation and the chromatographic resolution of critical isomers using high-polarity cyanopropyl stationary phases.

Part 1: Biological Context & Metabolic Pathway

To analyze Adrenic Acid effectively, one must understand its origin. It is not a dietary standard but a metabolic product. In biological systems, it accumulates when Arachidonic Acid (20:4 n-6) undergoes chain elongation rather than desaturation.[1]

Metabolic Pathway Diagram

The following diagram illustrates the biosynthesis of Adrenic Acid from Linoleic Acid, highlighting the critical elongation step.

Figure 1: Biosynthetic pathway of Adrenic Acid (22:4 n-6) via the elongation of Arachidonic Acid.

Part 2: Sample Preparation & Derivatization

The Core Challenge: Adrenic acid contains four methylene-interrupted double bonds. This structure is highly susceptible to free-radical oxidation (peroxidation). Standard protocols must be modified to include antioxidant shielding.

Reagents & Materials[3][4]

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene).

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Lewis acid catalyst). -

Internal Standard (IS): Methyl Heneicosanoate (21:0) or Methyl Tricosanoate (23:0). Note: Avoid C19:0 if analyzing biological samples where it might be endogenous.

-

Inert Gas: High-purity Nitrogen (

) or Argon.

Protocol: "The Anaerobic Shield"

-

Homogenization: Homogenize tissue (e.g., 50 mg adrenal tissue) in 1 mL of ice-cold Chloroform:Methanol (2:1) with BHT. Keep on ice.

-

Phase Separation (Folch Wash): Add 0.2 volumes of 0.9% NaCl. Vortex vigorously for 1 minute.[2] Centrifuge at 3000 x g for 5 minutes.

-

Collection: Recover the lower organic phase (chloroform layer) containing lipids.

-

Evaporation: Evaporate the solvent under a gentle stream of

at 30°C. Crucial: Stop exactly when dry; do not "over-dry" as this strips volatile lipids. -

Transesterification (Methylation):

-

Resuspend residue in 0.5 mL Toluene (to solubilize neutral lipids).

-

Add 1.0 mL 14%

-Methanol. -

Flush vial with

, cap tightly (Teflon-lined). -

Incubate at 100°C for 45 minutes.

-

-

Extraction of FAMEs:

Part 3: Chromatographic Separation (GC-FID/MS)

Scientific Rationale:

Separating 22:4 n-6 from its metabolic cousins (like 22:5 n-3 and 22:5 n-6) requires a stationary phase that interacts strongly with the

Required Column: High-polarity bis-cyanopropyl polysiloxane (e.g., Agilent DB-23 , Restek Rt-2560 , or Supelco SP-2560 ).

GC Method Parameters[3][4][5][6][7][8][9][10]

| Parameter | Setting | Rationale |

| Column | DB-23 (60m x 0.25mm x 0.25µm) | Long length (60m) required for critical pair resolution. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Consistent retention times for ECL calculation. |

| Inlet Temp | 250°C | Ensures rapid volatilization of high-boiling C22 esters. |

| Injection | Split (10:1 to 50:1) | Prevents column overload; sharpens peaks. |

| Oven Program | 1) 50°C hold 1 min2) 25°C/min to 175°C3) 4°C/min to 230°C4) Hold 10 min | Slow ramp at the end maximizes separation of C20-C24 PUFAs. |

| Detector (FID) | 260°C, | Standard quantification mode. |

| Detector (MS) | Transfer Line: 250°C, Source: 230°C | EI Mode (70 eV). Scan range 40-450 m/z. |

Part 4: Identification & Data Analysis[4]

Mass Spectral Fingerprint (EI Source)

The methyl ester of Adrenic Acid (C23H38O2, MW 346.55) exhibits a distinct fragmentation pattern.

-

Molecular Ion (

): m/z 346 .[3] Usually weak or absent due to instability. -

Base Peak: Often m/z 79 or 81 (hydrocarbon fragments typical of PUFAs).

-

Diagnostic Ions:

-

m/z 150, 164: Characteristic of the ester moiety with specific double bond positions.

-

m/z 91: Tropylium ion (aromatic-like stability from the chain).

-

Alpha-cleavage: Loss of methoxy group (

) at m/z 315.

-

Equivalent Chain Length (ECL)

On a DB-23 column, FAMEs elute in order of carbon chain length and degree of unsaturation.

-

Elution Order: 22:0 < 22:1 < 22:2 < 22:4 n-6 < 22:5 n-3 < 22:6 n-3.[4]

-

ECL Value: Adrenic acid methyl ester typically has an ECL of approx 23.2 - 23.5 on cyanopropyl phases. It elutes after Behenic acid (22:0) and before DPA (22:5).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for Adrenic Acid Methyl Ester.

Part 5: Quality Control & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

-

Linearity: Prepare a calibration curve using authentic Methyl Adrenate standard (Sigma/Cayman) from 5 µg/mL to 500 µg/mL.

should be > 0.995. -

Recovery Check: Spike a "blank" matrix (e.g., BSA) with a known amount of free Adrenic Acid before extraction. Calculate recovery (Target > 85%) to validate the methylation efficiency.

-

Resolution Check: Inject a "FAME 37" standard mix. Ensure baseline resolution (

) between C22:0, C22:1, and C22:4 n-6.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Missing Peak (22:4) | Oxidation during prep | Ensure BHT is fresh; use |

| Tailing Peak | Active sites in inlet | Replace inlet liner; trim 10cm from column guard. |

| Extra Peaks | Incomplete methylation | Check |

| Retention Shift | Column aging (bleed) | Update retention time locking (RTL) using C22:0. |

References

-

PubChem. (n.d.). cis-7,10,13,16-Docosatetraenoic acid methyl ester. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters. Lipid Maps. Retrieved October 26, 2023, from [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note. Retrieved October 26, 2023, from [Link]

-

Brouwers, H., et al. (2018).[5] Adrenic acid as a novel anti-inflammatory player in osteoarthritis. Osteoarthritis and Cartilage.[5] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Precision Analysis of Adrenic Acid Methyl Ester (22:4 n-6) via GC-MS

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) of 7,10,13,16-Docosatetraenoic Acid, Methyl Ester Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

This guide details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of This compound (Adrenic Acid Methyl Ester; 22:4 n-6).[1] Adrenic acid is a pivotal long-chain polyunsaturated fatty acid (LC-PUFA) formed via the elongation of arachidonic acid.[1] It serves as a precursor to dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs), signaling molecules implicated in inflammation resolution and vascular tone.[1] This protocol addresses the critical challenges of isomer separation (specifically from n-3 counterparts) and oxidative stability , employing a high-polarity column strategy and self-validating mass spectral identification.[1]

Introduction & Biological Context

The Analyte: Adrenic Acid (22:4 n-6)

Adrenic acid is the primary metabolite of Arachidonic Acid (20:4 n-6) in the kidney and adrenal glands. While often overshadowed by arachidonic acid, it is biologically distinct.[1] It does not convert to standard prostaglandins; instead, it is metabolized by COX and CYP450 enzymes into dihomo-prostaglandins and dihomo-EETs , which act as endothelium-derived hyperpolarizing factors.[1]

Analytical Challenge

-

Isomerism: 22:4 n-6 must be chromatographically resolved from 22:5 n-3 (DPA) and 22:6 n-3 (DHA), which often co-occur in biological matrices.[1]

-

Volatility: Free fatty acids are difficult to analyze by GC due to hydrogen bonding; they must be derivatized to Fatty Acid Methyl Esters (FAMEs).

-

Stability: The four methylene-interrupted double bonds make this analyte highly susceptible to auto-oxidation during sample preparation.[1]

Experimental Design & Logic

Chromatographic Separation Strategy

-

Column Selection: A High-Polarity Biscyanopropyl Polysiloxane column (e.g., Agilent HP-88, DB-23, or Restek Rt-2560) is strictly required.[1] Non-polar columns (e.g., DB-5) separate primarily by boiling point and cannot adequately resolve the critical cis/trans isomers or the n-6/n-3 regioisomers of C22 PUFAs.[1]

-

Mechanism: These stationary phases interact strongly with the

-electrons of the double bonds. Elution order generally follows: Chain Length-

Predicted Elution: 22:0 < 22:1 < 22:2 < 22:4 n-6 < 22:5 n-3 < 22:6 n-3.[1]

-

Mass Spectrometry (EI) Detection

-

Ionization: Electron Impact (EI) at 70 eV.

-

Spectral Signature:

-

Molecular Ion (

): m/z 346 (often low intensity).[1] -

Base Peak: Typically m/z 79 or 67 (hydrocarbon fragments).[1]

-

Diagnostic Ion: m/z 150 . In FAMEs, this ion is characteristic of n-6 PUFAs (formed by cleavage between C7 and C8 from the terminal methyl end). This distinguishes it from n-3 PUFAs (which show m/z 108).[1]

-

Protocol 1: Sample Preparation (Derivatization)

Objective: Convert lipid-bound adrenic acid into volatile methyl esters while preventing oxidation.

Reagents

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant.[1]

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich).[1] -

Internal Standard (IS): Methyl Heneicosanoate (21:0) or deuterated Arachidonic Acid FAME.

-

Neutralization: Saturated

.[1]

Step-by-Step Workflow

-

Lipid Extraction (Folch Method):

-

Homogenize 50 mg tissue/cells in 1 mL Chloroform:Methanol (2:1) containing BHT.

-

Add 10 µL Internal Standard (1 mg/mL).[1]

-

Vortex (1 min) and centrifuge (3000 x g, 5 min). Collect the lower organic phase.

-

Dry under a gentle stream of Nitrogen (

) at 30°C. Do not use compressed air.

-

-

Transesterification (Methylation):

-

Extraction of FAMEs:

Protocol 2: GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent.

Gas Chromatography Conditions

| Parameter | Setting | Rationale |

| Column | HP-88 (60 m x 0.25 mm, 0.20 µm) | High polarity for isomer resolution.[1] |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Optimal linear velocity for resolution.[1] |

| Inlet | Split Mode (10:1), 250°C | Prevents column overload; high temp ensures flash vaporization. |

| Injection Vol | 1 µL | Standard volume. |

| Oven Program | Initial: 140°C (Hold 5 min) | Solvent focusing. |

| Ramp 1: 4°C/min to 240°C | Slow ramp maximizes separation of C20-C22 region.[1] | |

| Final: 240°C (Hold 10 min) | Elutes high boilers (C24+). | |

| Total Time | ~40 minutes |

Mass Spectrometer Conditions (EI Source)

| Parameter | Setting | Rationale |

| Transfer Line | 250°C | Prevents condensation of high-boiling FAMEs.[1] |

| Source Temp | 230°C | Standard for EI.[1] |

| Quad Temp | 150°C | Standard. |

| Scan Range | m/z 50 – 450 | Covers molecular ion (346) and fragments. |

| Solvent Delay | 4.0 min | Protects filament from solvent peak.[1] |

Data Analysis & Interpretation

Identification Criteria (Self-Validating)

A positive identification of 7,10,13,16-docosatetraenoic acid methyl ester requires meeting all three criteria:

-

Retention Time (RT): Must match the standard (or calculated Equivalent Chain Length) relative to C22:0 and C24:0. On an HP-88 column, 22:4 n-6 elutes after 22:0 and before 22:5 n-3.[1]

-

Molecular Ion: Presence of m/z 346 (typically <5% abundance).

-

Diagnostic Ions:

Visualization of Metabolic Pathway

Understanding the origin of 22:4 n-6 is crucial for drug developers targeting inflammation pathways.

Figure 1: Biosynthetic pathway of Adrenic Acid from Linoleic Acid, highlighting its downstream bioactive metabolites.[1]

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring sample integrity and precise detection.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Loss of PUFAs (Low 22:4 n-6) | Oxidation during prep.[1] | Ensure BHT is added; use Nitrogen for drying; analyze immediately.[1] |

| Co-elution with 22:5 n-3 | Ramp rate too fast. | Decrease ramp rate to 2°C/min between 200°C and 240°C. |

| No Molecular Ion (346) | Ion source temp too high. | Lower source temp to 200°C (trade-off with sensitivity). Rely on m/z 150.[1][3][4][5][6] |

| Peak Tailing | Active sites in liner. | Replace liner with deactivated glass wool; trim column inlet (10 cm). |

References

-

PubChem. cis-7,10,13,16-Docosatetraenoic acid methyl ester (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

NIST Chemistry WebBook. cis-7,10,13,16-Docosatetraenoic acid, methyl ester Mass Spectrum.[1] National Institute of Standards and Technology. Available at: [Link][1]

-

Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives: Methyl Esters. Lipid Maps / Oily Press.[1] Available at: [Link]

-

Restek Corporation. FAMEs Analysis: Column Selection Guide.[1] Available at: [Link][1]

-

Agilent Technologies. Analysis of PUFA FAMEs using Agilent J&W HP-88 GC Columns. Application Note. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of 7,10,13,16-Docosatetraenoic Acid Methyl Ester in Plasma

Executive Summary & Biological Context

7,10,13,16-Docosatetraenoic acid (Adrenic Acid, 22:4 n-6) is a long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of Arachidonic Acid (AA).[1] While less studied than AA or DHA, Adrenic Acid (AdA) is a critical bioactive lipid abundant in the adrenal glands, kidneys, and vascular endothelium.[2] It serves as a precursor to dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs), which function as endothelium-derived hyperpolarizing factors (EDHFs) regulating vascular tone and adrenal blood flow.

In plasma, AdA exists primarily esterified within phospholipids and cholesteryl esters. To quantify it accurately, these complex lipids must be transesterified into Fatty Acid Methyl Esters (FAMEs) .[3] This protocol details a robust, "One-Step" Direct Transesterification method coupled with GC-MS. This approach minimizes sample loss compared to traditional Folch extraction and ensures precise separation of the 22:4 n-6 isomer from interfering n-3 PUFAs.

Metabolic Pathway & Significance

Adrenic acid is the direct elongation product of Arachidonic Acid.[4] Blockade or upregulation of this pathway is a target for novel anti-inflammatory therapeutics.

Figure 1: Biosynthetic pathway of Adrenic Acid. The elongation of AA to AdA is the critical rate-limiting step quantified in this protocol.

Experimental Design & Causality

The "One-Step" Rationale

Traditional lipid analysis involves a biphasic extraction (Folch or Bligh & Dyer) followed by methylation. This is prone to oxidation and sample loss. This protocol utilizes a Direct Transesterification (modified Lepage & Roy method).[5]

-

Mechanism: The plasma is treated directly with methanol/acetyl chloride. The acid catalyzes the hydrolysis of lipid bonds and the immediate methylation of the free fatty acids in a single heated step.

-

Benefit: Increases throughput and recovery (>96%) by eliminating phase-separation transfers before derivatization.

Internal Standard Selection

Primary IS: Tricosanoic Acid Methyl Ester (C23:0 ME).

-

Why: C23:0 is virtually absent in human plasma, chemically stable, and elutes in the late chromatogram region near very-long-chain PUFAs, making it an ideal retention time lock and quantification reference.

Sample Collection Integrity

-

Antioxidant: BHT (Butylated hydroxytoluene) must be added immediately upon plasma collection (50 µg/mL). The four double bonds in Adrenic Acid are highly susceptible to peroxidation.

-

Matrix: EDTA plasma is preferred over Heparin, as Heparin can interfere with certain downstream enzymatic assays if the sample is split.

Detailed Protocol: Sample Preparation

Reagents Required:

-

Methanol (HPLC Grade)

-

Acetyl Chloride (Reagent Grade)

-

Hexane (HPLC Grade)

-

Potassium Carbonate (6% w/v in water)

-

Internal Standard Solution: C23:0 ME (100 µg/mL in Hexane)

-

BHT (50 mg/mL in Ethanol)

Step-by-Step Workflow

-

Sample Thawing: Thaw plasma samples on ice. Avoid freeze-thaw cycles.

-

Reagent Preparation: Prepare fresh Methanol/Acetyl Chloride (20:1 v/v). Caution: Add Acetyl Chloride to Methanol slowly in a fume hood; this is exothermic.

-

Aliquoting: Transfer 100 µL of plasma into a screw-cap glass culture tube (Pyrex with Teflon-lined cap).

-

Internal Standard Addition: Add 10 µL of C23:0 ME Internal Standard solution.

-

Derivatization:

-

Add 2.0 mL of the Methanol/Acetyl Chloride reagent.

-

Vortex for 10 seconds.

-

Cap tightly and incubate at 100°C for 60 minutes in a heating block.

-

Note: This step simultaneously hydrolyzes phospholipids/triglycerides and methylates the fatty acids.

-

-

Quenching & Extraction:

-

Cool tubes to room temperature.

-

Add 1.0 mL of 6% Potassium Carbonate (to neutralize acid and stop reaction).

-

Add 1.0 mL of Hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

-

Recovery: Transfer the upper hexane layer (containing FAMEs) to a GC vial.

-

Optional: If concentration is too low, evaporate hexane under Nitrogen and reconstitute in 50 µL hexane.

-

Figure 2: The "One-Step" Direct Transesterification Workflow.

Instrumental Analysis (GC-MS)[7][8][9][10]

To separate 7,10,13,16-22:4 (n-6) from naturally occurring n-3 isomers (like 22:5 n-3 or 22:6 n-3), a high-polarity cyanopropyl column is mandatory. Non-polar columns (like DB-5) will result in co-elution.

Hardware Configuration

-

Instrument: Agilent 7890/5977 (or equivalent).

-

Column: Agilent DB-23 or Varian CP-Sil 88 (60m x 0.25mm ID x 0.25µm film). Length is critical for isomer resolution.

-

Inlet: Split/Splitless, maintained at 250°C.

-

Injection Mode: Split 1:10 (to prevent column overload from abundant lipids like palmitic acid).

GC Temperature Program

The ramp must be slow in the C18-C22 region to resolve the Adrenic Acid ME.

| Phase | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 100 | 2.0 |

| Ramp 1 | 10 | 170 | 0.0 |

| Ramp 2 | 2.5 | 220 | 5.0 |

| Ramp 3 | 2.0 | 240 | 10.0 |

| Total Time | ~45 mins |

Adrenic Acid ME typically elutes between 22:0 and 22:5n-3.

Mass Spectrometry Parameters

-

Source: Electron Ionization (EI) at 70 eV.[6]

-

Mode: SIM (Selected Ion Monitoring) for Quantification; Scan (50-450 m/z) for Confirmation.

-

Target Ions (DTA-ME):

-

Quant Ion: m/z 79 (General PUFA fragment, high abundance) or m/z 346 (Molecular Ion, lower abundance but specific).

-

Recommendation: Use m/z 79 for quant if chromatographic separation is baseline; use m/z 346 if background is high.

-

Qual Ions: m/z 67, 91, 150, 164.

-

Quantification & Validation

Calculation

Quantification is performed using the Internal Standard method.

Where RF (Response Factor) is determined by running a standard mix containing authentic DTA-ME and C23:0 ME.

Performance Metrics (Expected)

-

Linearity: 0.5 µg/mL to 100 µg/mL (R² > 0.99).

-

LOD (Limit of Detection): ~0.1 µg/mL in plasma.

-

Recovery: >95% using the Direct Transesterification method.[7][8]

-

Precision (CV): <5% Intra-day, <8% Inter-day.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of PUFAs | Oxidation during heating. | Ensure BHT is fresh. Flush tubes with Nitrogen before capping. |

| Co-elution | Column degradation or fast ramp. | Trim column guard. Slow down Ramp 2 (180-220°C). |

| No Peaks | Water in reaction. | Acetyl chloride reacts violently with water. Ensure glassware is dry. |

References

-

Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction.[8] Journal of Lipid Research, 27(1), 114–120.[8] Link

-

Lipid Maps. Fatty Acid Mass Spectrometry Protocol. Lipid Maps Structure Database. Link

-

Yi, X. Y., et al. (2009). Adrenic Acid Metabolites as Endogenous Endothelium-Derived... Hyperpolarizing Factors. Hypertension, 55(2), 547–554.[4] Link

-

Agilent Technologies. Determination of red blood cell fatty acid profiles in clinical research. Application Note 5991-8767EN. Link

-

NIST Chemistry WebBook. cis-7,10,13,16-Docosatetraenoic acid, methyl ester Mass Spectrum. Link

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Docosatetraenoic (DTA) 22:4 n6 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. w3.ual.es [w3.ual.es]

- 6. gcms.cz [gcms.cz]

- 7. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct transesterification of all classes of lipids in a one-step reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Analysis of Adrenic Acid Methyl Ester (22:4 n-6) in Biological Matrices

This Application Note is designed as a comprehensive technical guide for the use of 7,10,13,16-docosatetraenoic acid methyl ester (Adrenic Acid Methyl Ester) as an analytical standard. It addresses the critical requirements of stability, separation, and mass spectral identification necessary for high-fidelity lipidomics.

Abstract

7,10,13,16-docosatetraenoic acid methyl ester (Methyl Adrenate) is the esterified derivative of Adrenic Acid (22:4 n-6), a key long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of arachidonic acid. Accurate quantification of this analyte is critical for researching inflammation resolution, adrenal function, and ferroptosis. This guide provides a validated protocol for its use as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID), emphasizing the resolution of positional isomers and the prevention of oxidative degradation.

Introduction & Biological Context

Adrenic acid (AdA) is a neglected but physiologically potent omega-6 fatty acid.[1] Unlike its precursor Arachidonic Acid (AA), AdA is abundant in the adrenal glands, kidneys, and myelin sheaths. It serves as a substrate for cytochrome P450 epoxygenases to form dihomo-epoxyeicosatrienoic acids (di-EETs), which function as endothelium-derived hyperpolarizing factors.

Metabolic Pathway

Understanding the origin of the analyte is essential for interpreting data. AdA is synthesized in the endoplasmic reticulum via a 2-carbon elongation of AA, bypassing delta-6 desaturation.

Figure 1: Biosynthetic pathway of Adrenic Acid and its conversion to the analytical methyl ester derivative.

Chemical & Physical Properties

The following data is essential for setting instrument parameters and calculating molar response factors.

| Property | Specification |

| Systematic Name | Methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

| Common Name | Adrenic Acid Methyl Ester |

| CAS Number | 13487-42-8 |

| Molecular Formula | C₂₃H₃₈O₂ |

| Molecular Weight | 346.55 g/mol |

| Physical State | Liquid (Clear, colorless to pale yellow) |

| Solubility | Soluble in hexane, isooctane, dichloromethane, ethanol |

| Stability | Highly susceptible to autoxidation (4 double bonds) |

Storage & Handling Protocol

Critical Warning: Polyunsaturated Fatty Acid (PUFA) standards degrade rapidly upon exposure to air and light, forming peroxides that alter retention times and fragment patterns.

-

Arrival: Immediately store the neat standard or stock solution at -20°C (or -80°C for long-term).

-

Aliquot Preparation:

-

Dissolve the neat standard in high-purity Isooctane or Hexane (non-protic solvents reduce transesterification risks during storage).

-

Concentration: Prepare a primary stock at 10 mg/mL .

-

Purge headspace with Argon or Nitrogen gas before sealing.

-

Use amber glass vials with PTFE-lined caps to prevent plasticizer leaching.

-

-

Usage: Equilibrate the vial to room temperature before opening to prevent water condensation, which hydrolyzes the ester.

Analytical Protocol: GC-MS/FID

This protocol is optimized for the separation of 22:4 n-6 from its critical isomer, 22:4 n-3, and other long-chain PUFAs like DHA (22:6 n-3).

Chromatographic Conditions

Column Selection: A high-polarity cyanopropyl siloxane column is mandatory to resolve 22:4 n-6 from interfering C22 isomers.

-

Recommended: Agilent DB-23, Restek Rt-2330, or Supelco SP-2560 (60m x 0.25mm x 0.20µm).

-

Alternative (Lower Resolution): DB-Wax or HP-INNOWax. Non-polar columns (DB-5) are not recommended as they often fail to separate 22:4 n-6 from 22:5 isomers.

Instrument Parameters:

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).

-

Detector (FID): 260°C; H2 (30 mL/min), Air (400 mL/min).

-

Detector (MS): Transfer line 250°C, Source 230°C, Quad 150°C.

Temperature Program (Optimized for DB-23):

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 50 | 1.0 |

| Ramp 1 | 25 | 175 | 0.0 |

| Ramp 2 | 4 | 230 | 5.0 |

| Ramp 3 | 2 | 240 | 10.0 |

Note: Adrenic acid methyl ester typically elutes between 20:5 n-3 (EPA) and 22:6 n-3 (DHA).

Mass Spectrometry Detection (EI Mode)

While FID is superior for quantification due to uniform carbon response, MS is required for confirmation.

Fragmentation Pattern (70 eV EI):

-

Molecular Ion (M+): m/z 346 (Visible but often weak).

-

Diagnostic FAME Ions: m/z 74 (McLafferty rearrangement), m/z 87 .

-

Hydrocarbon Fragments: m/z 79, 67, 55, 41 (Base peaks typical of PUFAs).

-

Loss of Methoxy/Methanol: m/z 315 ([M-31]+) and 314 ([M-32]+).

SIM Method (Selected Ion Monitoring): For high-sensitivity quantification, monitor:

-

Target Ion: m/z 79 (High abundance)

-

Qualifier 1: m/z 346 (Molecular ion - Specificity)

-

Qualifier 2: m/z 67 (Hydrocarbon backbone)

Experimental Workflow: Biological Sample Preparation

This workflow describes the extraction and derivatization of Adrenic Acid from tissue (e.g., adrenal gland or plasma) into the methyl ester form for analysis.

Figure 2: Step-by-step derivatization workflow for converting tissue lipids into FAMEs.

Protocol Steps:

-

Homogenization: Homogenize 50mg tissue in 1mL Chloroform:Methanol (2:1) containing 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

-

Internal Standard: Spike with Methyl Nonadecanoate (C19:0) or deuterated Arachidonic Acid before extraction to correct for recovery losses.

-

Methylation:

-

Evaporate solvent under Nitrogen.

-

Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol .

-

Heat at 100°C for 10 minutes (tightly capped). Note: Adrenic acid is heat-sensitive; do not exceed 10 minutes.

-

-

Extraction: Cool, add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.

-

Injection: Transfer the top hexane layer to a GC vial containing a glass insert.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Loss of Peak Area | Oxidation of the standard. | Check stock solution color (yellowing = degraded). Prepare fresh from neat standard. |